N-cyclohexyl-2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}acetamide
CAS No.: 1040653-30-2
Cat. No.: VC11947838
Molecular Formula: C17H20FN3OS
Molecular Weight: 333.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040653-30-2 |
|---|---|
| Molecular Formula | C17H20FN3OS |
| Molecular Weight | 333.4 g/mol |
| IUPAC Name | N-cyclohexyl-2-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]acetamide |
| Standard InChI | InChI=1S/C17H20FN3OS/c18-12-6-8-14(9-7-12)20-17-21-15(11-23-17)10-16(22)19-13-4-2-1-3-5-13/h6-9,11,13H,1-5,10H2,(H,19,22)(H,20,21) |
| Standard InChI Key | HETOMPSJIALISP-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)NC(=O)CC2=CSC(=N2)NC3=CC=C(C=C3)F |
| Canonical SMILES | C1CCC(CC1)NC(=O)CC2=CSC(=N2)NC3=CC=C(C=C3)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
N-Cyclohexyl-2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}acetamide contains three critical domains:
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Thiazole ring: A five-membered heterocycle with sulfur and nitrogen atoms at positions 1 and 3, respectively .
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4-Fluorophenylamino substituent: An aromatic amine group para-substituted with fluorine, enhancing electronic interactions with biological targets.
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N-Cyclohexylacetamide side chain: A lipophilic cyclohexyl group connected via an acetamide linker, influencing pharmacokinetic properties .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₂₁FN₄O₂S | |
| Molecular Weight | 376.5 g/mol | |
| logP | 2.83 | |
| Hydrogen Bond Donors | 3 | |
| Polar Surface Area | 111 Ų | |
| Solubility (logSw) | -3.05 |
Spectroscopic Characterization
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¹H NMR: The 4-fluorophenyl group exhibits aromatic protons as a doublet at δ 7.2–7.4 ppm (J = 8.5 Hz), while the cyclohexyl moiety shows multiplet signals at δ 1.2–2.1 ppm.
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IR Spectroscopy: Strong absorptions at 1,650 cm⁻¹ (amide C=O) and 1,240 cm⁻¹ (C-F stretch) .
Synthesis and Optimization
Synthetic Pathway
The compound is synthesized via a three-step sequence:
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Thiazole Formation: Condensation of 4-fluorophenylthiourea with α-bromoacetophenone yields 2-amino-4-(4-fluorophenyl)thiazole .
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Acetamide Coupling: Reaction with chloroacetyl chloride in the presence of triethylamine generates 2-chloro-N-cyclohexylacetamide.
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Nucleophilic Substitution: Thiazole-amine reacts with the chloroacetamide intermediate in DMF at 80°C (12 hr, 72% yield).
Table 2: Reaction Conditions and Yields
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | Thiourea, α-bromoacetophenone | 60°C | 6 hr | 85% |
| 2 | Chloroacetyl chloride, Et₃N | 0–25°C | 2 hr | 90% |
| 3 | DMF, K₂CO₃ | 80°C | 12 hr | 72% |
Purification and Analysis
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Column Chromatography: Silica gel (ethyl acetate/hexane, 3:7) achieves >95% purity.
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HPLC: Retention time = 8.2 min (C18 column, acetonitrile/water 65:35) .
Pharmacological Properties
Antimicrobial Activity
Structural analogs demonstrate broad-spectrum efficacy:
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C. albicans: MIC = 7.81 μg/mL, surpassing fluconazole (15.62 μg/mL) .
Mechanistically, the thiazole core inhibits dihydrofolate reductase (DHFR) by competing with p-aminobenzoic acid .
Physicochemical Profiling
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Solubility: 18 μM in PBS (pH 7.4), enhanced to 450 μM with 0.5% Tween-80 .
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Plasma Stability: 94% remaining after 2 hr in human plasma.
Structure-Activity Relationships (SAR)
Key modifications influence bioactivity:
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